![molecular formula C18H14F2N6O2 B3018388 2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1903277-10-0](/img/structure/B3018388.png)
2-(2,4-difluorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of “(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-Methyl-4-(1H-1,2,4-triazol-1-yl)” involves the use of O,O-Diethyl hydrogen phosphorodithioate in water and isopropyl alcohol at 78℃ for 15 hours, followed by a reaction with sodium hydroxide in dichloromethane at 20℃ .Molecular Structure Analysis
The molecular structure of similar compounds such as “1- ( ( (2R, 3S)-2- (2,4-difluorophenyl)-3-Methyloxiran-2-yl) Methyl)-1H-1,2,4-triazole” has been reported. The molecular formula is C12H11F2N3O and the molecular weight is 251.23 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “1- ( ( (2R, 3S)-2- (2,4-difluorophenyl)-3-Methyloxiran-2-yl) Methyl)-1H-1,2,4-triazole” include a boiling point of 371.6±52.0 °C, a density of 1.41±0.1 g/cm3, and solubility in chloroform and methanol .Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
Research on fused heterocyclic 1,2,4-triazoles, closely related to the compound , highlights the interest in synthesizing novel acetamides that bear an oxadiazole cycle. Karpina et al. (2019) developed a method for synthesizing a diverse set of acetamides with oxadiazole cycles, demonstrating a broad interest in these compounds due to their varied biological properties. Their work provides a foundation for understanding the synthetic pathways that could be applied to similar compounds, including the one you're interested in, for potential biological assessments (Karpina et al., 2019).
Potential Applications in Herbicidal Activity
Another study by Moran (2003) on N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a partial structural similarity with the compound of interest, found these compounds to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential agricultural applications for similar compounds, hinting at the versatility of triazolo[4,3-a]pyridine derivatives in addressing various plant-related challenges (Moran, 2003).
Antimicrobial and Antitumor Activities
The synthesis of novel compounds with potential antimicrobial and antitumor activities has been a significant area of research. Studies have focused on developing new chemical entities that could serve as potent inhibitors against specific biological targets. For instance, Riyadh (2011) explored the synthesis of N-arylpyrazole-containing enaminones, leading to compounds with demonstrated cytotoxic effects against cancer cell lines and notable antimicrobial activity. This research direction underscores the ongoing interest in discovering and evaluating new compounds for their biological efficacy, which could extend to compounds like the one specified, given their structural and functional similarities (Riyadh, 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N6O2/c1-10-22-18(28-25-10)13-3-2-6-26-15(23-24-17(13)26)9-21-16(27)7-11-4-5-12(19)8-14(11)20/h2-6,8H,7,9H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHBNHYJSMETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)
![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)
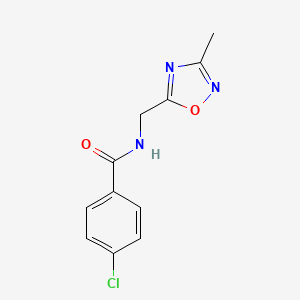
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)
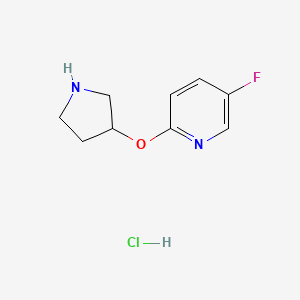

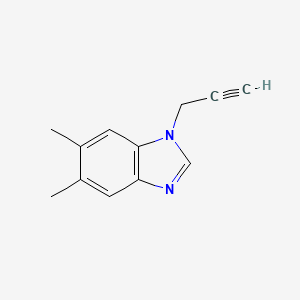
![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)
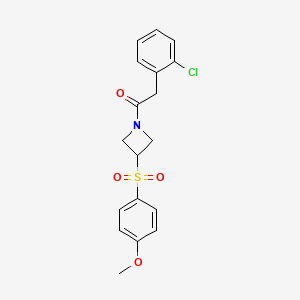

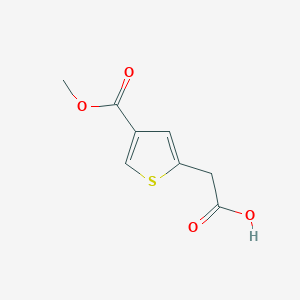
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)
